Cas no 2976-80-9 (4-(Benzyloxy)cyclohexanol (cis / trans mixture))
4-(Benzyloxy)cyclohexanol (cis / trans mixture) Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol, 4-(phenylmethoxy)-
- 4-Phenylmethoxycyclohexan-1-ol
- 4-(benzyloxy)cyclohexanol
- 4-(Benzyloxy)cyclohexanol (cis
- 4-(PHENYLMETHOXY)CYCLOHEXANOL
- Cyclohexanol,4-(phenylmethoxy)
- AS-30339
- 4-Benzyloxycyclohexanol
- CS-0378439
- 4-(Benzyloxy)cyclohexan-1-ol
- AKOS024078696
- GDGBMTDJFHTXID-UHFFFAOYSA-N
- 4-benzyloxy-cyclohexanol
- SCHEMBL18555499
- DA-07230
- SCHEMBL19914169
- MFCD14582897
- A1-12080
- SCHEMBL718086
- DTXSID00525288
- J-017625
- 2976-80-9
- SCHEMBL18588969
- 4-(Benzyloxy)cyclohexanol (cis / trans mixture)
-
- MDL: MFCD14582897
- Inchi: 1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
- InChI Key: GDGBMTDJFHTXID-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CCC(CC1)O
Computed Properties
- Exact Mass: 206.13100
- Monoisotopic Mass: 206.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.078
- Boiling Point: 321.86°C at 760 mmHg
- Flash Point: 135.834°C
- Refractive Index: 1.543
- PSA: 29.46000
- LogP: 2.50670
4-(Benzyloxy)cyclohexanol (cis / trans mixture) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM295347-1g |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 95% | 1g |
$369 | 2021-06-15 | |
| Alichem | A019142404-250mg |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 95% | 250mg |
$241.92 | 2023-09-02 | |
| Alichem | A019142404-1g |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 95% | 1g |
$583.44 | 2023-09-02 | |
| Alichem | A019142404-5g |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 95% | 5g |
$1682.00 | 2023-09-02 | |
| abcr | AB459759-250 mg |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 250mg |
€274.90 | 2023-04-22 | ||
| abcr | AB459759-1 g |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 1g |
€584.70 | 2023-04-22 | ||
| TRC | B286390-500mg |
4-(Benzyloxy)cyclohexanol (cis / trans mixture) |
2976-80-9 | 500mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B286390-5g |
4-(Benzyloxy)cyclohexanol (cis / trans mixture) |
2976-80-9 | 5g |
$ 1206.00 | 2023-04-18 | ||
| Chemenu | CM295347-1g |
4-(Benzyloxy)cyclohexanol |
2976-80-9 | 95% | 1g |
$369 | 2023-02-02 | |
| abcr | AB459759-250mg |
4-(Benzyloxy)cyclohexanol; . |
2976-80-9 | 250mg |
€229.80 | 2025-02-17 |
4-(Benzyloxy)cyclohexanol (cis / trans mixture) Suppliers
4-(Benzyloxy)cyclohexanol (cis / trans mixture) Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-(Benzyloxy)cyclohexanol (cis / trans mixture)
Comprehensive Introduction to 4-(Benzyloxy)cyclohexanol (cis/trans mixture) (CAS No. 2976-80-9)
4-(Benzyloxy)cyclohexanol, a versatile organic compound with CAS No. 2976-80-9, is gaining significant attention in pharmaceutical and chemical research due to its unique structural properties. This cis/trans mixture is widely utilized as an intermediate in synthesizing complex molecules, particularly in drug discovery and fragrance formulations. Researchers and industry professionals frequently search for "4-(Benzyloxy)cyclohexanol synthesis," "CAS 2976-80-9 applications," and "benzyl ether derivatives," reflecting its growing importance in modern chemistry.
The compound's molecular structure combines a cyclohexanol core with a benzyloxy substituent, offering both lipophilic and hydrophilic characteristics. This duality makes it valuable for optimizing drug solubility, a hot topic in pharmaceutical formulation discussions. Recent studies highlight its potential in creating sustained-release drug delivery systems, addressing the industry's focus on improved bioavailability. The cis/trans isomerism further expands its utility, as each configuration may exhibit distinct biological activities—a key consideration in structure-activity relationship (SAR) studies.
In the context of green chemistry trends, synthetic routes for 4-(Benzyloxy)cyclohexanol have evolved to minimize environmental impact. Modern protocols emphasize catalytic hydrogenation over traditional methods, aligning with searches for "eco-friendly benzyl ether production." The compound's stability under physiological conditions also makes it a candidate for prodrug development, particularly for CNS-targeting therapeutics—an area receiving increased research funding globally.
Analytical characterization of CAS 2976-80-9 typically involves HPLC and NMR spectroscopy to determine the isomeric ratio, crucial for reproducibility in research. Quality control specifications often include tests for residual solvents and heavy metals, reflecting stringent ICH guidelines for pharmaceutical intermediates. These analytical aspects generate frequent queries like "4-(Benzyloxy)cyclohexanol purity analysis" and "isomer separation techniques."
The compound's benzyl protecting group functionality remains particularly valuable in peptide chemistry, where searches for "orthogonal protecting group strategies" continue to rise. Recent patent literature reveals innovative applications in macrocyclic compound synthesis, addressing the demand for novel protein-protein interaction inhibitors. This positions 4-(Benzyloxy)cyclohexanol as a strategic building block in fragment-based drug design approaches.
From a commercial perspective, suppliers increasingly highlight GMP-grade 2976-80-9 availability to meet pharmaceutical industry standards. Market analyses show growing demand in Asia-Pacific regions, coinciding with expansion in contract research organizations. Storage recommendations typically suggest inert atmosphere protection to maintain stability, a detail often queried by logistics professionals.
Emerging applications in material science have been reported, particularly as a modifier for polymer matrices to enhance thermal properties. This interdisciplinary potential generates cross-industry interest, with search terms like "cyclohexanol derivatives in materials" gaining traction. The compound's balanced hydrophilicity-lipophilicity profile (LogP ~2.1) makes it particularly useful in surface modification technologies.
Safety assessments indicate that 4-(Benzyloxy)cyclohexanol requires standard laboratory precautions, with particular attention to proper ventilation during handling. These considerations appear in frequent searches about "benzyl ether handling guidelines," reflecting the chemical industry's heightened focus on occupational safety protocols. Proper waste disposal methods according to local regulations are equally emphasized in technical documentation.
Looking forward, the development of enantioselective synthesis methods for this compound presents research opportunities, particularly for chiral drug synthesis. The scientific community continues to investigate its potential as a scaffold for multifunctional materials, responding to trends in molecular engineering. With its combination of synthetic accessibility and structural versatility, 4-(Benzyloxy)cyclohexanol (CAS No. 2976-80-9) remains a compound of enduring interest across multiple scientific disciplines.
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